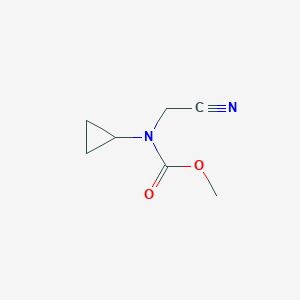
2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Descripción general
Descripción
“2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C11H11ClFNO . It has a molecular weight of 227.67 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11ClFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.67 .Aplicaciones Científicas De Investigación
Potential as a Pesticide
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide, suggests potential applications as pesticides. X-ray powder diffraction characterized these compounds, indicating their potential in pest control applications (Olszewska, Pikus, & Tarasiuk, 2008).
Thrombin Inhibition Properties
A study on 2-(2-chloro-6-fluorophenyl)acetamides, which shares a similar structure, revealed its efficacy as potent thrombin inhibitors. These compounds, with specific substituents, demonstrated significant inhibition of thrombin, an enzyme involved in blood clotting (Lee et al., 2007).
Muscle Relaxant, Anti-inflammatory, and Analgesic Activities
The synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a derivative with a structure similar to this compound, showed potential as a potent muscle relaxant. It also possesses significant anti-inflammatory and analgesic activities. This compound has progressed to phase I clinical trials (Musso et al., 2003).
Antimicrobial Activity
Certain derivatives of 4-(2-chloro-4-fluorophenyl)-thiazol-2-amine/acetamide have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Badiger et al., 2013).
Effectiveness Against Klebsiella Pneumoniae
A specific derivative, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was found to be effective against Klebsiella pneumoniae. This study highlighted the compound's potential as a new antibacterial molecule, with promising cytotoxic and pharmacokinetic profiles (Cordeiro et al., 2020).
Synthesis of Benzodiazepine Derivatives
Research into the synthesis of 1, 3-disubstituted-1,4-benzodiazepine derivatives utilized 2-chloro-N-(2-(4′-fluorobenzoyl)phenyl)acetamide as a precursor. These derivatives have potential applications in pharmaceuticals, particularly in the development of benzodiazepine compounds (Ghelani & Naliapara, 2016).
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFRSAZFUQYBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)
![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)

![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)


![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
